Z-谷氨酸甲酯

描述

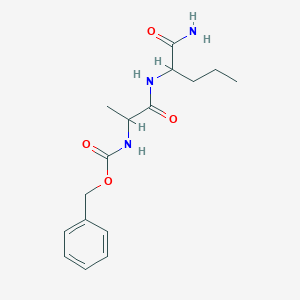

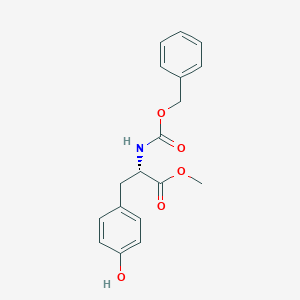

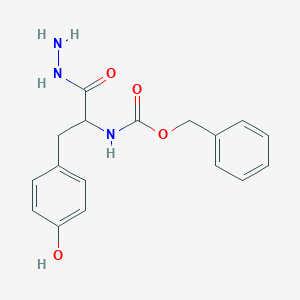

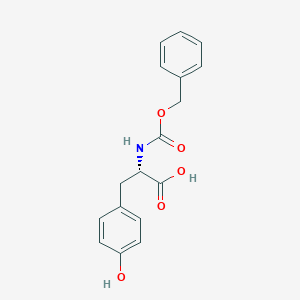

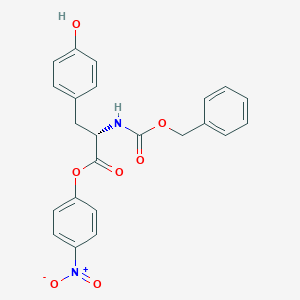

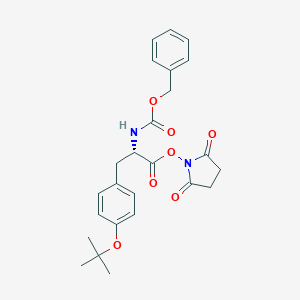

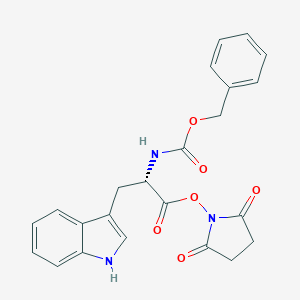

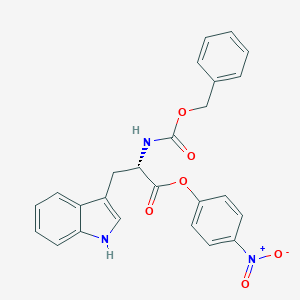

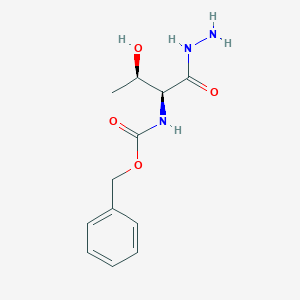

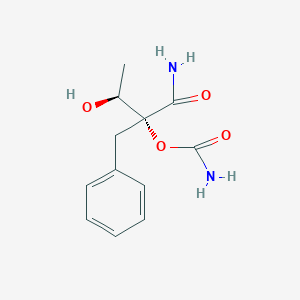

Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester or Z-L-Glutamic acid 1-methyl ester, is a compound with the molecular formula C14H17NO6 . It appears as a white to off-white crystalline powder or crystals .

Synthesis Analysis

Z-Glu-OMe can be synthesized from N-Carbobenzyloxy-L-glutamic acid and methanol . The synthesis process involves the formation of an ester bond, which is a common reaction in organic chemistry .Molecular Structure Analysis

The molecular structure of Z-Glu-OMe is represented by the formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 . It has a molecular weight of 295.3 g/mol .Chemical Reactions Analysis

Z-Glu-OMe is used in solution phase peptide synthesis . It can participate in esterification and transesterification reactions .Physical And Chemical Properties Analysis

Z-Glu-OMe is a white to off-white crystalline powder or crystals . It has a molecular weight of 295.29 g/mol and a molecular formula of C14H17NO6 .科学研究应用

Z-谷氨酸甲酯被认为是一种用途广泛的手性构筑块。其合成和转化为顺式-5-羟基-L-哌啶酸的过程已被描述,展示了其在有机合成和药物应用中的潜力(Adams et al., 1996).

涉及糖皮质激素(GCs)的研究(GCs是一种抗炎和免疫抑制药物)提到了类似于Z-谷氨酸甲酯的化合物。此类化合物已被研究用于选择性激活转抑制,几乎没有或没有转激活活性,这对于减少GCs的副作用很重要(Schäcke et al., 2003).

Z-谷氨酸甲酯已用于蛋白酶抑制研究。已经观察到它对木瓜蛋白酶和组织蛋白酶B具有抑制活性,表明它在理解硫醇蛋白酶抑制剂的机制中所扮演的角色(Teno et al., 1987).

在一项探索V8蛋白酶S'-亚位点特异性的研究中,Z-谷氨酸甲酯被用作酰基转移反应中的酰基供体,提供了对酶的特异性和在肽合成中的潜在应用的见解(Schuster et al., 1990).

Z-谷氨酸甲酯已用于生物活性物质的合成和肽研究,表明其在生物化学和分子生物学领域的重要性(Sebestyen et al., 2009).

作用机制

Target of Action

Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a synthetic substrate used in proteomics research . It has been employed in studies on the specificity and mechanism of pepsin action . Pepsin, a digestive protease, is the primary target of Z-Glu-OMe .

Mode of Action

Z-Glu-OMe interacts with pepsin, facilitating the study of the enzyme’s specificity and mechanism . The compound’s interaction with pepsin involves the formation of a sensitive peptide bond with aromatic L-amino acid residues . This interaction allows researchers to investigate the pH dependence of the kinetic parameters of pepsin activity .

Biochemical Pathways

Z-Glu-OMe plays a role in the study of the glutamine metabolic pathway . Glutamine metabolism is crucial for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Z-Glu-OMe, as a synthetic substrate, aids in understanding how cells function and respond to external or internal perturbations .

Pharmacokinetics

The compound is used in vitro for proteomics research , suggesting that its bioavailability in these settings is sufficient for its intended use.

Result of Action

The interaction of Z-Glu-OMe with pepsin provides insights into the enzyme’s specificity and mechanism of action . This knowledge can contribute to the development of therapeutic strategies targeting proteases. Additionally, the use of Z-Glu-OMe in studying glutamine metabolism helps elucidate the roles of this pathway in various cellular processes and diseases .

Action Environment

The action of Z-Glu-OMe is typically studied in controlled laboratory environments, such as in vitro proteomics research . The compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other compounds . .

属性

IUPAC Name |

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Z-Glu-OMe considered a versatile chiral building block in organic synthesis?

A1: Z-Glu-OMe serves as a valuable starting material for synthesizing various complex molecules, particularly those with biological activity. Its versatility stems from the presence of different functional groups that can be selectively manipulated. For instance, [] describes its use in synthesizing cis-5-hydroxy-L-pipecolic acid, a compound with potential pharmaceutical applications. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amine, while the methyl ester allows for further transformations at the carboxylic acid site. []

Q2: How is Z-Glu-OMe employed in protease-catalyzed acyl transfer reactions?

A2: Z-Glu-OMe acts as an acyl donor in protease-catalyzed acyl transfer reactions. [] These reactions are highly valuable for synthesizing peptides and modified peptides. The protease facilitates the transfer of the Z-Glu moiety to a nucleophile, typically an amino acid amide. The efficiency of this transfer is influenced by the partition constant, which reflects the enzyme's preference for aminolysis (transfer to the nucleophile) over hydrolysis. [] Understanding this parameter is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Q3: Are there alternative methods for preparing Z-Glu-OMe?

A3: While commercially available, Z-Glu-OMe can be synthesized from L-glutamine or L-asparagine. [] This method involves treating the N-benzyloxycarbonyl α-methyl ester derivative of these amino acids with tert-butyl nitrite in refluxing acetonitrile. This reaction selectively hydrolyzes the amide group, leading to the formation of Z-Glu-OMe or its aspartic acid analogue (Z-Asp-OMe) with high optical purity. [] This synthetic route showcases the versatility of Z-Glu-OMe as a target molecule and provides a potential avenue for accessing it through different starting materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。